5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a newly discovered alkaloid isolated from the New Zealand marine bryozoan Pterocella vesiculosa. It belongs to the β-carboline alkaloid family, known for diverse biological activities. This particular alkaloid has attracted scientific interest due to its potential medicinal properties.
Synthesis Analysis
The synthesis of 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline has not been explicitly described in the provided papers. The provided research focuses on its isolation from a natural source (Pterocella vesiculosa).
Molecular Structure Analysis
The molecular structure of 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This alkaloid features a bromine atom at the 5-position and a methoxy group at the 8-position of the 1,2,3,4-tetrahydroisoquinoline core structure. A single-crystal X-ray diffraction analysis provided further confirmation of its structure.
Applications
The biological activity of 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline has been evaluated against the P388 murine leukemia cell line and three different microorganisms. Its biological activity was compared to a range of related β-carboline alkaloids to understand its potential therapeutic applications better.
Compound Description: These compounds serve as precursors in the stereoselective synthesis of 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives []. Reacting them with primary or secondary amines results in the substitution of the bromine atom with the amine group.
Compound Description: These derivatives are synthesized from 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines by reacting with primary or secondary amines. The reaction proceeds stereoselectively, resulting in a defined configuration at the 4-position [].
Reference:
6-Bromo-1,2,3,4-tetrahydroisoquinoline
Compound Description: This compound is synthesized via a multistep process that involves lithiation of a 2-methylarylidene-tert-butylamine, formylation, reductive amination, and subsequent removal of the tert-butyl group [].
Compound Description: This compound is synthesized stereoselectively from a brominated 1,2-diaryl-ethylamine. Its structure is confirmed through spectroscopic analysis [].
Compound Description: This compound is synthesized from 3,5-dimethoxybenzaldehyde through a multistep process that involves a Henry reaction, reduction, and cyclization steps []. The trans configuration of the final product is confirmed by X-ray crystallography.
Compound Description: This compound is prepared through N-benzylation of the corresponding secondary amine followed by treatment with hydrobromic acid to obtain the hydrobromide salt [].
Reference:
5-Bromo-8-methoxy-1-methyl-beta-carboline
Compound Description: This alkaloid, isolated from the New Zealand marine bryozoan Pterocella Vesiculosa, exhibits biological activity against P388 murine leukemia cells and several microorganisms [].
Compound Description: Synthesized as a potential dopamine D4 receptor antagonist, this compound is prepared from 3-methoxyphenol, methyl-4-oxo-3-piperidine carboxylate hydrochloride, and 4-hydroxybenzaldehyde [].
Compound Description: These novel compounds, designated as ZI 1-6, have been synthesized as potential tyrosine kinase inhibitors. Molecular docking studies suggest they interact with EGFR and HER2 through ionic interactions, hydrogen bonding, charge transfer, and hydrophobic interactions [].
Reference:
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)
Compound Description: This compound exhibits dual activity as a potent human peroxisome proliferator-activated receptor γ (PPARγ)-selective agonist and human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor [].
Compound Description: These derivatives, synthesized from 7-aminocephalosporic acid, represent a new class of cephalosporin antibiotics. The synthetic route avoids the use of toxic diphenyldiazomethane and allows for diverse substitutions at the C-7 amino and C-3' positions [].
Compound Description: This compound, with its defined stereochemistry, represents an intermediate in the synthesis of complex natural products. Its structure is elucidated through X-ray crystallography, revealing the conformation of the tetrahydronaphthalene ring system [].
Compound Description: This compound, classified as an unnatural alkaloid, serves as a chiral spacer in the development of optically active cyclophane receptors. Its optical resolution is achieved through diastereomeric salt formation with dibenzoyltartaric acid. The absolute configuration of the S-enantiomer is confirmed using X-ray crystallography [].
Compound Description: This series of analogues incorporates a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group. These compounds show high affinity and selectivity for dopamine D3 receptors (D3R) over D1 and D2 receptors [].
Compound Description: These macrocyclic compounds act as potent inhibitors of the hepatitis C virus NS3 protease. They are designed to mimic known peptide-based inhibitors and incorporate the 1,2,3,4-tetrahydroisoquinoline-3-carboxylamide (Tic) moiety [].
Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) found in the heart. It is being developed as a potential treatment for stable angina and atrial fibrillation [].
Compound Description: This compound is a positional isomer of trimetoquinol, a known beta-adrenergic agent. It exhibits lower beta-adrenergic activity compared to trimetoquinol but acts as an effective antiaggregatory agent in human and rabbit platelet-rich plasma preparations [].
Compound Description: These regioisomers are conformationally constrained analogues of nitrobenzylmercaptopurine riboside (NBMPR), a potent inhibitor of the es nucleoside transporter. They are designed to probe the bioactive conformation of NBMPR when bound to the transporter [].
Compound Description: SK&F 29661 is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT). Studies have been conducted on this compound and its derivatives to explore the role of the acidic hydrogen in the aminosulfonyl group for its selectivity against the α2-adrenoceptor [].
Compound Description: This compound's stereochemistry has been extensively studied, with the S-configuration of the 4-phenyl substituent being crucial for its biological activity, specifically 5-HT, NE, and DA uptake inhibition [].
Compound Description: These compounds are synthesized from 2-acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines in a highly stereoselective manner. The reaction involves the addition of bromine and methanol, resulting in the formation of a new chiral center at the 4-position [].
Reference:
H-Dmt-Tic-Gly-NH-Bzl (4)
Compound Description: This compound, also known as UFP-505, acts as a bifunctional opioid with both μ agonist and δ antagonist properties. Research on this compound focuses on its potential as an analgesic with reduced side effects compared to traditional opioids [].
Compound Description: These compounds represent a new class of potent and selective ligands for the 5-HT1A receptor. Their design was based on conformational constraint of existing 5-HT1A ligands [].
Compound Description: Originally synthesized as a potential dopamine D4 receptor antagonist, this compound demonstrates high specific binding to sigma(1) receptors. It has been radiolabeled with carbon-11 for PET imaging studies [].
Compound Description: This tetrahydroisoquinoline derivative demonstrates potent hypotensive and bronchodilating effects. It acts as an adrenergic stimulating agent with a potential inhibitory effect on catechol-O-methyltransferase (COMT) activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.